Bicyclo[4.2.0]oct-1-en-3-one
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Overview
Description
Bicyclo[420]oct-1-en-3-one is a bicyclic compound with a unique structure that consists of two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[4.2.0]oct-1-en-3-one can be achieved through several methods. One common approach involves the use of a rhodium (I) complex as a catalyst. This method starts with terminal aryl alkynes and proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . Another method involves the preparation of bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[4.2.0]oct-1-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides and amines under appropriate conditions.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Bicyclo[4.2.0]oct-1-en-3-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, this compound derivatives are investigated for their potential use as pharmaceuticals. Additionally, in the industry, this compound is utilized in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]oct-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can undergo disrotatory ring opening, leading to the formation of reactive intermediates that participate in various chemical transformations . These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Bicyclo[4.2.0]oct-1-en-3-one can be compared with other similar bicyclic compounds such as bicyclo[4.2.0]oct-1-ene and bicyclo[4.2.0]octa-1,5,7-triene While these compounds share a similar core structure, they differ in the presence and position of functional groups, which influence their chemical reactivity and applications Bicyclo[42
Properties
CAS No. |
62064-96-4 |
---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
bicyclo[4.2.0]oct-1-en-3-one |
InChI |
InChI=1S/C8H10O/c9-8-4-3-6-1-2-7(6)5-8/h5-6H,1-4H2 |
InChI Key |
KCPIVPQBQRNMBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=O)CCC21 |
Origin of Product |
United States |
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